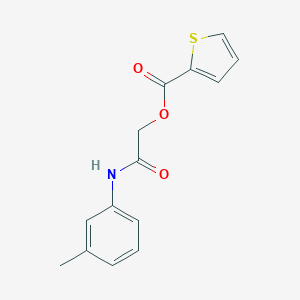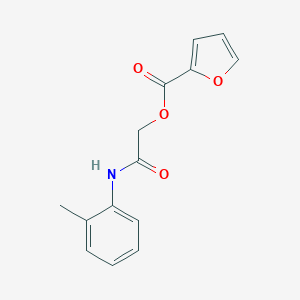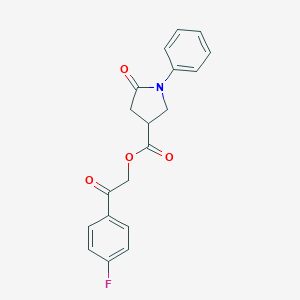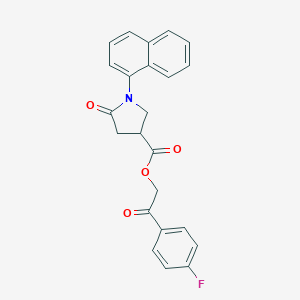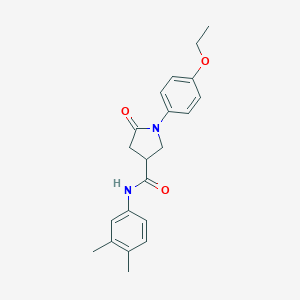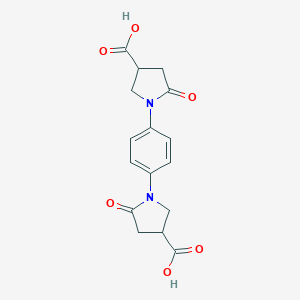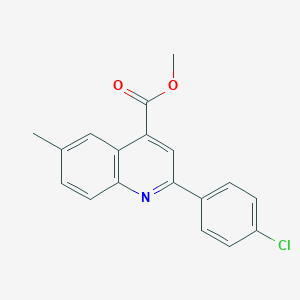![molecular formula C19H18N2O4S B271332 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole is a heterocyclic compound that has been widely studied for its potential use in various scientific applications. The compound is known for its unique chemical structure, which makes it an attractive candidate for research in the fields of medicinal chemistry, pharmacology, and biochemistry. In
科学的研究の応用
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole has been studied extensively for its potential use in various scientific applications. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging applications.
作用機序
The mechanism of action of 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole is not fully understood. However, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit angiogenesis and metastasis in cancer cells. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole in lab experiments is its potent antitumor activity. The compound has been shown to exhibit activity against a range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to exhibit fluorescence properties, making it a useful tool for imaging applications. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole. One direction is to further elucidate the compound's mechanism of action, particularly with regard to its effects on autophagy. Another direction is to explore the compound's potential use in combination therapy with other anticancer agents. Additionally, further research is needed to optimize the compound's solubility and bioavailability. Finally, the compound's potential use in imaging applications should be further explored, particularly in the context of cancer diagnosis and treatment monitoring.
Conclusion:
In conclusion, this compound is a promising compound that has been widely studied for its potential use in various scientific applications. The compound's unique chemical structure and potent antitumor activity make it a promising candidate for cancer therapy. Additionally, the compound's fluorescence properties make it a useful tool for imaging applications. However, further research is needed to fully elucidate the compound's mechanism of action and optimize its solubility and bioavailability.
合成法
The synthesis of 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole involves the reaction of 4-(4-morpholinylsulfonyl)benzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The compound can be purified using various methods, including column chromatography and recrystallization.
特性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-[(E)-2-(4-morpholin-4-ylsulfonylphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H18N2O4S/c22-26(23,21-11-13-24-14-12-21)16-8-5-15(6-9-16)7-10-19-20-17-3-1-2-4-18(17)25-19/h1-10H,11-14H2/b10-7+ |
InChIキー |
PPBGQJIQHYZMIX-JXMROGBWSA-N |
異性体SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4O3 |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



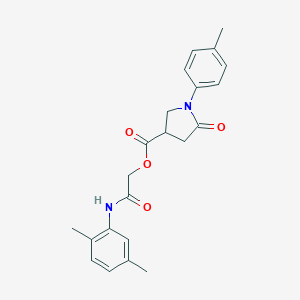
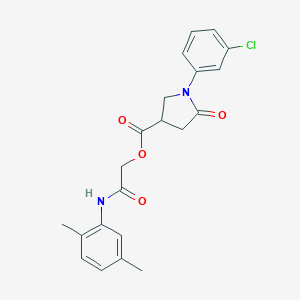

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)

